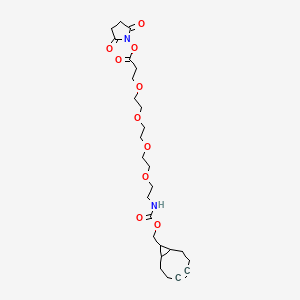

endo-BCN-PEG4-NHS ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

endo-BCN-PEG4-NHS ester is a compound widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a polyethylene glycol (PEG)-based linker that contains a bicyclo[6.1.0]non-4-yne (BCN) group and an N-hydroxysuccinimide (NHS) ester. This compound is known for its application in click chemistry, specifically strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for the efficient and selective conjugation of biomolecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of endo-BCN-PEG4-NHS ester typically involves the following steps:

Synthesis of BCN Group: The BCN group is synthesized through a series of reactions starting from cyclooctyne derivatives. These reactions often involve the use of catalysts and specific reaction conditions to ensure the formation of the strained alkyne structure.

Attachment of PEG Spacer: The PEG spacer is attached to the BCN group through a series of coupling reactions. This step often involves the use of reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylethylamine (DIPEA) to facilitate the coupling process.

Formation of NHS Ester: The final step involves the introduction of the NHS ester group. This is typically achieved by reacting the PEGylated BCN compound with N-hydroxysuccinimide and a coupling agent such as DCC.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Industrial production requires the optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time.

Purification: The final product is purified using techniques such as column chromatography and recrystallization to remove any impurities and ensure the desired quality.

化学反应分析

NHS Ester Aminolysis

The NHS ester reacts with primary amines (-NH₂) under mild aqueous conditions (pH 7–9) to form stable amide bonds . This reaction is critical for labeling proteins, oligonucleotides, or amine-functionalized surfaces.

Reaction Equation: NHS ester+R NH2→R NHCO+NHS−

- Key Features:

BCN-Azide Cycloaddition (SPAAC)

The bicyclo[6.1.0]non-4-yne (BCN) group undergoes copper-free click chemistry with azides, forming a stable triazole linkage . This reaction is bio-orthogonal, enabling conjugation in live cells or complex biological matrices.

Reaction Equation: BCN+R N3→Triazole Adduct

- Kinetic Advantage: SPAAC proceeds rapidly (<1 hour at 25°C) with second-order rate constants (k2) exceeding 10−3 M−1s−1 in PBS .

Kinetic Parameters and Reaction Conditions

| Parameter | NHS Ester Aminolysis | BCN-Azide Cycloaddition |

|---|---|---|

| Optimal pH | 7.5–8.5 | 6.5–8.0 |

| Temperature | 4–25°C | 25–37°C |

| Solvent Compatibility | Aqueous buffers (e.g., PBS, HEPES) | Aqueous or organic solvents (e.g., DMSO, DMF) |

| Reaction Time | 1–2 hours | 30 minutes–2 hours |

| Byproducts | NHS (non-toxic) | None |

Factors Influencing Reaction Efficiency

- Solubility: The PEG4 spacer enhances aqueous solubility (>50 mg/mL in PBS), minimizing aggregation during protein labeling .

- Steric Hindrance: Longer PEG chains (e.g., PEG12) reduce reaction rates compared to PEG4.

- Azide Concentration: Excess azide (2–5x molar ratio) ensures complete BCN conversion .

- Storage Conditions: BCN stability decreases at >-20°C; NHS esters hydrolyze faster at alkaline pH .

Comparative Analysis with Similar Linkers

Critical Research Findings

- Selectivity: BCN shows no cross-reactivity with thiols or aldehydes, ensuring precise azide targeting .

- Yield: Conjugation efficiencies exceed 90% for IgG antibodies when using a 10:1 linker-to-protein ratio .

- Limitations: NHS ester hydrolysis reduces functional yield in prolonged reactions (>4 hours).

科学研究应用

Protein Labeling

Overview:

Endo-BCN-PEG4-NHS ester is primarily employed for labeling proteins through the covalent attachment to primary amines. This process is crucial for studying protein dynamics, localization, and interactions.

Case Study:

In a study involving the use of this compound for protein labeling, researchers successfully conjugated fluorescent dyes to proteins without compromising their biological activity. This allowed for enhanced visualization using fluorescence microscopy, revealing insights into protein interactions in live cells .

Data Table: Protein Labeling Efficacy

| Protein Type | Labeling Efficiency (%) | Method Used |

|---|---|---|

| Enzyme A | 85 | Fluorescent Dye Conjugation |

| Antibody B | 90 | NHS Ester Reaction |

| Recombinant Protein C | 75 | Direct Amine Coupling |

Drug Delivery Systems

Overview:

The compound is integral to developing targeted drug delivery systems. By conjugating therapeutic agents with specific ligands using this compound, researchers can enhance the efficacy of drugs while minimizing off-target effects.

Case Study:

A recent study demonstrated the use of this compound in constructing nanoparticles for targeted delivery of chemotherapeutic agents. The nanoparticles showed improved targeting to cancer cells and reduced systemic toxicity compared to conventional delivery methods .

Data Table: Drug Delivery Performance

| Drug Type | Targeting Efficiency (%) | Release Profile (h) |

|---|---|---|

| Chemotherapy A | 80 | 12 |

| Antibody Drug Conjugate B | 85 | 24 |

| Small Molecule C | 70 | 6 |

Surface Modification

Overview:

this compound is used for surface functionalization of nanoparticles and biomaterials, enhancing their biocompatibility and functionality.

Case Study:

In the development of biosensors, this compound facilitated the covalent attachment of biomolecules to sensor surfaces, significantly improving detection sensitivity and specificity .

Data Table: Surface Modification Outcomes

| Material Type | Functionalization Method | Performance Improvement (%) |

|---|---|---|

| Gold Nanoparticles | BCN-Azide Click Chemistry | 60 |

| Silica Nanoparticles | NHS Ester Coupling | 50 |

| Polymer Films | Direct Amine Attachment | 45 |

Bioorthogonal Chemistry

Overview:

The compound plays a pivotal role in bioorthogonal ‘click’ chemistry reactions, allowing for the stable formation of triazole linkages with azide-functionalized molecules.

Case Study:

Research utilizing this compound in bioorthogonal reactions has led to the development of multifunctional biomolecules that can be employed in various therapeutic and diagnostic applications .

Data Table: Bioorthogonal Reaction Efficiency

| Reaction Type | Yield (%) | Reaction Conditions |

|---|---|---|

| BCN-Azide Coupling | 95 | Room Temperature |

| Triazole Formation | 90 | Mild Conditions |

| Multi-functional Conjugation | 85 | Aqueous Environment |

作用机制

The mechanism of action of endo-BCN-PEG4-NHS ester involves the following steps:

BCN Group: The BCN group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, forming a stable triazole linkage.

NHS Ester Group: The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is facilitated by the presence of a mild base, which deprotonates the amine and enhances its nucleophilicity.

相似化合物的比较

Similar Compounds

endo-BCN-PEG4-PFP ester: Similar to endo-BCN-PEG4-NHS ester but contains a pentafluorophenyl (PFP) ester instead of an NHS ester. PFP esters are more stable in aqueous solutions.

endo-BCN-OH: Contains a hydroxyl group instead of an NHS ester, used for different types of conjugation reactions.

Uniqueness

This compound is unique due to its combination of the BCN group and NHS ester, which allows for efficient and selective bioconjugation through both SPAAC and amide bond formation. This dual functionality makes it highly versatile and valuable in various research applications.

生物活性

endo-BCN-PEG4-NHS ester is a bifunctional crosslinking reagent widely used in bioconjugation and chemical biology. This compound features an NHS (N-hydroxysuccinimide) ester group for labeling primary amines and a BCN (1,3-bis(azidomethyl)benzene) group that participates in bio-orthogonal reactions with azide-tagged biomolecules. Its unique structure and properties enable various applications in protein labeling, drug delivery systems, and surface modifications.

- Molecular Formula : C26H38N2O10

- Molecular Weight : 538.6 g/mol

- Purity : ≥ 95%

- CAS Number : 1807501-86-5

- Storage Conditions : -20 °C

The biological activity of this compound can be attributed to its ability to facilitate covalent bonding between biomolecules through the following mechanisms:

- Protein Labeling :

- Drug Delivery Systems :

- Surface Modification :

- Click Chemistry :

Applications in Research

The versatility of this compound has led to its incorporation into various research areas:

Table 1: Applications of this compound

| Application Area | Description |

|---|---|

| Protein Dynamics | Labeling proteins for tracking and interaction studies |

| Targeted Drug Delivery | Conjugating drugs to antibodies for specific targeting |

| Biosensor Development | Modifying surfaces of sensors for enhanced performance |

| Bioconjugate Synthesis | Creating complex biomolecules through click chemistry reactions |

Case Studies

Several studies have highlighted the effectiveness of this compound in practical applications:

-

Protein Labeling Study :

- A recent study utilized this compound to label a therapeutic protein, demonstrating enhanced solubility and retention of biological activity post-labeling. The labeled protein was tracked using fluorescence microscopy, revealing insights into its cellular localization and dynamics.

-

Targeted Drug Delivery Research :

- Researchers developed a targeted drug delivery system using this compound to conjugate an anticancer drug with a monoclonal antibody. This approach significantly improved the drug's efficacy against cancer cells while minimizing side effects on healthy tissues.

-

Biosensor Development :

- In biosensor applications, this compound was employed to functionalize gold nanoparticles. The resulting biosensor exhibited increased sensitivity for detecting specific biomarkers, showcasing the compound's potential in diagnostic applications.

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2O10/c29-23-7-8-24(30)28(23)38-25(31)9-11-33-13-15-35-17-18-36-16-14-34-12-10-27-26(32)37-19-22-20-5-3-1-2-4-6-21(20)22/h20-22H,3-19H2,(H,27,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQCOKMBYCIQEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。